N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Kinase inhibitor design Hinge-binding motif Hydrogen-bond acceptor count

This specific furanopyridine benzamide is essential for de novo kinase selectivity profiling. Its unique 3-(pyridin-2-yloxy) substituent introduces an H-bond acceptor and metal-chelating site absent in benzyloxy or halo analogs, preventing extrapolation of SAR from related compounds. Procure for proprietary target engagement assays (CETSA/NanoBRET) to generate non-transferable selectivity data.

Molecular Formula C22H17N3O3
Molecular Weight 371.396
CAS No. 2034439-52-4
Cat. No. B2749794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide
CAS2034439-52-4
Molecular FormulaC22H17N3O3
Molecular Weight371.396
Structural Identifiers
SMILESC1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4
InChIInChI=1S/C22H17N3O3/c26-22(17-5-3-6-18(14-17)28-21-8-1-2-10-24-21)25-15-16-9-11-23-19(13-16)20-7-4-12-27-20/h1-14H,15H2,(H,25,26)
InChIKeyUMAJAVFFFLUMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide (CAS 2034439-52-4): Structural Identity & Procurement-Relevant Characteristics


N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide (CAS 2034439-52-4) is a synthetic small-molecule benzamide derivative featuring a 2-(furan-2-yl)pyridin-4-yl methylamine scaffold linked to a 3-(pyridin-2-yloxy)benzoyl fragment . Its molecular formula is C22H17N3O3 with a molecular weight of 371.4 g/mol . The compound belongs to the class of heterocyclic amides that have been investigated as kinase inhibitors, particularly within patent families claiming furopyridine and benzyloxybenzamide derivatives for therapeutic kinase modulation [1][2]. However, publicly available primary pharmacological data, including quantitative target engagement, selectivity profiles, and in vivo pharmacokinetics, remain absent from peer-reviewed literature and authoritative databases as of the knowledge cutoff date.

Why In-Class Substitution Risks Procurement Failure for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide (CAS 2034439-52-4)


Superficial structural similarity among 2-(furan-2-yl)pyridin-4-yl benzamides masks critical pharmacophoric divergence that precludes interchangeable use. The target compound uniquely pairs a 3-(pyridin-2-yloxy)benzamide moiety with the furan-pyridine scaffold, whereas documented analogs employ benzyloxy , chloro, fluoro [1], or methyl substituents at the equivalent position. The pyridin-2-yloxy substituent introduces an additional hydrogen-bond acceptor and potential metal-chelating site that is absent in benzyloxy or halo-substituted analogs, potentially altering kinase hinge-binding geometry, selectivity, and physicochemical properties [2]. Without head-to-head comparative data, assuming equivalent target engagement or biological outcomes across this series constitutes a material procurement risk for programs requiring specific molecular recognition events.

Quantitative Comparative Evidence for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide (CAS 2034439-52-4) Differentiation


Molecular Recognition Feature Differentiation: Pyridin-2-yloxy vs. Benzyloxy Substituent

The target compound's 3-(pyridin-2-yloxy) substituent provides a distinct hydrogen-bond acceptor profile compared to the 3-(benzyloxy) analog CAS 2034342-05-5 . The pyridin-2-yloxy group contains a pyridine nitrogen capable of additional hydrogen-bonding or metal coordination, whereas the benzyloxy analog offers only a single ether oxygen as a hydrogen-bond acceptor. This difference is structurally analogous to the hinge-binding motif variations documented in furanopyridine kinase inhibitor patents, where subtle changes in the heteroaryl-oxy substituent dramatically alter kinase selectivity profiles [1].

Kinase inhibitor design Hinge-binding motif Hydrogen-bond acceptor count

Substituent Electronic Effect Differentiation: Pyridin-2-yloxy vs. 2-Methylbenzamide

The electron-withdrawing pyridin-2-yloxy substituent on the target compound is expected to exhibit a positive Hammett sigma meta value (σₘ ≈ +0.23 for O-pyridyl), in contrast to the electron-donating 2-methyl substituent (σₘ ≈ -0.07) on analog CAS 2034592-36-2 . This electronic divergence alters the electron density of the benzamide carbonyl, potentially affecting both the amide bond's hydrogen-bonding strength and the compound's metabolic stability. In kinase inhibitor SAR campaigns, such electronic modulation at the benzamide position has been shown to impact potency by 10- to 100-fold against specific kinase targets, though direct data for this compound pair are unavailable [1].

Electronic effects Hammett sigma Kinase inhibitor potency

Physicochemical Property Differentiation: Lipophilicity and Solubility Implications

The target compound (MW 371.4, C22H17N3O3) contains three heteroaromatic nitrogen atoms versus the 3-chloro analog (CAS 2034438-41-8, C18H14ClN2O2, MW 325.8) which has only two nitrogens and a lipophilic chlorine [1]. The additional pyridine nitrogen and oxygen atoms in the target compound are predicted to reduce logP by approximately 0.5–1.0 log units compared to the chloro analog based on fragment-based calculation methods (CLOGP estimation), potentially improving aqueous solubility but may reduce passive membrane permeability [2]. Such differences in physicochemical properties can affect cellular potency, oral bioavailability, and formulation requirements, though no experimental comparative data exist.

Lipophilicity Aqueous solubility Drug-likeness

Kinase Selectivity Scaffold Differentiation: Furanopyridine Core vs. Alternative Heterocycles

The 2-(furan-2-yl)pyridin-4-yl scaffold positions the furan oxygen for potential type II kinase inhibitor binding, a feature exploited in several patent families targeting kinases such as LRRK2 and Pim [1][2]. The target compound combines this scaffold with a 3-(pyridin-2-yloxy)benzamide, creating a unique pharmacophore not represented in disclosed patent examples. Compounds lacking the furan oxygen (e.g., simple pyridinylmethyl benzamides) or using thiazole replacements show altered kinase selectivity, as demonstrated in LRRK2 inhibitor series where the 2-(benzyloxy)benzamide motif confers potent LRRK2 inhibition (IC50 values ~10 nM for optimized examples) [1]. However, no quantitative kinase profiling data exist for the target compound.

Kinase selectivity Furanopyridine LRRK2 Pim kinase

Application Scenarios for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide (CAS 2034439-52-4) Based on Structural Differentiation Evidence


Kinase Selectivity Fingerprinting in Hit-to-Lead Programs

The compound's unique combination of a furanopyridine core and 3-(pyridin-2-yloxy)benzamide substituent makes it suitable as a structural probe for kinase selectivity panel screening [1]. Its distinct hydrogen-bonding and electronic features, inferred from structural comparison with benzyloxy and methyl analogs (Section 3, Evidence Items 1–2), suggest it may exhibit a selectivity fingerprint not represented by commercially available analogs. Procurement of this specific compound enables de novo selectivity profiling against panels of 50–400 kinases, generating proprietary SAR data that cannot be extrapolated from related structures [2].

Physicochemical Property Optimization Studies

With a predicted intermediate lipophilicity (CLOGP ~3.0–3.5) and moderate molecular weight (371.4 g/mol), the target compound can serve as a starting point for property-guided optimization [1]. The pyridin-2-yloxy group provides a modifiable handle for further polarity enhancement or reduction, addressing the solubility–permeability trade-off commonly encountered in kinase inhibitor development (Section 3, Evidence Item 3). Researchers can experimentally determine logD₇.₄ and kinetic solubility for this compound and compare the measured values with those of the chloro and benzyloxy analogs to establish a quantitative lipophilicity–potency relationship [2].

Target Engagement Assay Development Using a Structurally Distinctive Probe

The presence of a pyridine nitrogen in the 3-(pyridin-2-yloxy) substituent offers a potential metal-coordination site absent in benzyloxy analogs, which may enable differential engagement of kinases with unique active-site cysteines or metal-dependent conformational states [1][2]. This compound can be employed in cellular thermal shift assays (CETSA) or NanoBRET target engagement assays to identify kinase targets that preferentially accommodate the extended hydrogen-bond network. Such experiments generate quantitative target engagement data (e.g., EC₅₀ values) that directly inform procurement decisions for follow-up compounds.

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.